molecular formula C10H16O3 B2809900 Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate CAS No. 2228760-94-7

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate

Cat. No.: B2809900
CAS No.: 2228760-94-7
M. Wt: 184.235
InChI Key: HIJLEWJDYVXCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate (CAS: 2228760-94-7) is a synthetic organic compound characterized by a spirocyclic structure fused to an acetate ester group. This compound is structurally distinct due to its bicyclic framework, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7-8,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJLEWJDYVXCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone, reduction may yield an alcohol, and substitution may yield various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate has been investigated for its therapeutic potential, particularly in the treatment of cardiovascular diseases and conditions involving smooth muscle hyperreactivity.

Case Study: Cardiovascular Treatments

  • A patent application describes the use of spiro-containing derivatives, including this compound, as β2 receptor agonists. These compounds are proposed for treating conditions such as hypertension, stroke, and heart failure by modulating smooth muscle contraction and relaxation .

Table 1: Therapeutic Applications of this compound

ConditionMechanism of ActionReference
Hypertensionβ2 receptor agonism
AsthmaSmooth muscle relaxation
Erectile DysfunctionModulation of vascular smooth muscle
Alzheimer's DiseasePotential neuroprotective effects

Chemical Synthesis Applications

The compound is also valuable in synthetic organic chemistry due to its spirocyclic structure, which provides a rigid framework for further functionalization.

Synthesis Pathways

  • This compound can be synthesized through various methods involving spirocyclic intermediates. For example, one method involves the reaction of specific spirocyclic keto esters with hydroxyl groups to yield the desired acetate derivative .

Table 2: Synthesis Methods for this compound

MethodDescriptionReference
HydrolysisReaction of spirocyclic esters with water
AlkylationUse of alkyl halides to introduce substituents
OxidationConversion of alcohols to ketones

Material Science Applications

Beyond pharmaceuticals and organic synthesis, this compound has potential applications in material science, particularly in the development of functional materials with tailored properties.

Case Study: Liquid Crystals

  • The compound has been explored for use in nematic liquid crystal mixtures due to its unique molecular architecture that can influence the alignment and properties of liquid crystals . This application is significant in the development of advanced display technologies.

Table 3: Material Science Applications

ApplicationDescriptionReference
Liquid CrystalsEnhances molecular alignment in mixtures
Functional Fine ChemicalsUsed in creating materials with specific properties

Comparison with Similar Compounds

Key Structural Features and Differences

The following table highlights structural distinctions between Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate and related compounds:

Compound Name Molecular Formula Core Structure Functional Groups Notable Features
This compound C₁₀H₁₄O₄ Spiro[3.3]heptane Hydroxyl, acetate ester Conformational rigidity
Methyl 2-hydroxyacetate (CAS: 96-35-5) C₃H₆O₃ Linear chain Hydroxyl, acetate ester Simpler structure, higher volatility
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Substituted propanol Methylamino, thiophene, hydroxyl Pharmacologically relevant
Pravastatin-related compound A C₂₃H₃₅NaO₈S Bicyclic naphthalene Hydroxy, methylbutanoyl ester Complex polycyclic framework

Analysis :

  • Spirocyclic vs.
  • Hydroxyl Positioning: The hydroxyl group on the spiro ring may enable stronger hydrogen bonding compared to non-cyclic analogs, affecting solubility and intermolecular interactions.

Physicochemical Properties

Limited experimental data exist for this compound, but inferences can be drawn from structural analogs:

  • Thermal Stability : The spiro structure may enhance thermal stability relative to linear esters like Methyl 2-hydroxyacetate, which is more volatile (evident from its GHS classification requiring inhalation precautions) .

Biological Activity

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure, which may confer distinct biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

This compound has the molecular formula C10H16O3 and a molar mass of approximately 184.24 g/mol. The compound features a spirocyclic structure characterized by the presence of both hydroxyl and ester functional groups, which are crucial for its reactivity and biological interactions.

Property Value
Molecular FormulaC10H16O3
Molar Mass184.24 g/mol
CAS Number2228295-88-1
StructureSpirocyclic

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the spirocyclic core and subsequent esterification reactions. Common methods include:

  • Formation of Spirocyclic Core : This can be achieved through cyclization reactions involving suitable precursors.
  • Esterification : The hydroxyl group is esterified with acetic acid or its derivatives under acidic conditions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to target proteins.

Pharmacological Potential

Research indicates that compounds with similar structural characteristics exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Some spirocyclic compounds have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Properties : The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases.
  • Cytotoxic Effects : Certain derivatives have shown promise in cancer research by inducing apoptosis in tumor cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity : A study reported that spirocyclic compounds exhibited significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anti-inflammatory Effects : Research has shown that similar esters can inhibit pro-inflammatory cytokines, suggesting a role in managing conditions like arthritis .
  • Cytotoxicity Against Cancer Cells : In vitro studies indicated that derivatives of spirocyclic compounds can induce cell death in various cancer cell lines, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Molecular Formula Biological Activity
This compoundC10H16O3Antimicrobial, anti-inflammatory
Ethyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetateC11H20O3Similar activity profile
Methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetateC10H14O3Cytotoxic effects against cancer cells

Q & A

Basic: What are the common synthetic routes for Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step pathways, starting with cyclization to form the spiro[3.3]heptane core. For example, a precursor with hydroxyl and ester functionalities can undergo intramolecular cyclization under basic or acidic conditions. Key steps include:

  • Cyclization : Use of bases like KOH or NaH to promote ring closure, with temperature control (e.g., 0–60°C) to minimize side reactions .
  • Esterification : Methanol and acid catalysts (e.g., H₂SO₄) for ester formation, ensuring anhydrous conditions to prevent hydrolysis .
    Optimization focuses on pH, solvent polarity (e.g., THF or DMF), and stoichiometric ratios. Reaction monitoring via TLC or HPLC is critical to terminate the process at maximal yield .

Basic: How is the structural confirmation of this compound achieved?

Methodological Answer:
Structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for sp³-hybridized carbons in the spiro system (δ 1.5–2.5 ppm) and ester methyl groups (δ 3.6–3.8 ppm) .
    • ¹³C NMR : Signals for quaternary carbons in the spiro core (δ 35–45 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the spirocyclic geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₄O₃) .

Advanced: What analytical challenges arise in resolving the stereochemistry of this compound?

Methodological Answer:
Stereochemical analysis is complicated by the rigidity of the spiro system and potential diastereomerism. Strategies include:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers based on infrared absorption patterns .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict optimal conformations and compare them with experimental NMR data .

Advanced: How can researchers design experiments to study the biological interactions of this compound?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) to quantify affinity for target receptors .
  • Enzyme Inhibition Kinetics : Michaelis-Menten analysis to determine IC₅₀ values and mechanism (competitive/non-competitive) .
  • Molecular Docking : Software like AutoDock Vina predicts binding poses in active sites, guiding mutagenesis studies .
  • In Vitro Toxicity Screening : MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity thresholds .

Advanced: What strategies mitigate conflicting data in stability studies of this compound?

Methodological Answer:
Discrepancies in degradation profiles (e.g., ester hydrolysis vs. oxidation) require:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze via HPLC-MS to identify degradation products .
  • pH-Dependent Stability Tests : Buffer solutions (pH 1–13) to assess hydrolytic susceptibility .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange in NMR, clarifying degradation pathways .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

Advanced: How can computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Mechanical Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Machine Learning Models : Train on spirocyclic compound datasets to forecast reaction outcomes (e.g., Bayesian neural networks) .
  • Molecular Dynamics Simulations : Simulate solvent effects to optimize reaction media (e.g., polar aprotic vs. protic solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.